molecular formula C19H22N6O2 B2791979 1-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-isobutyl-5-methyl-1H-pyrazole-4-carboxamide CAS No. 1251694-08-2

1-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-isobutyl-5-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2791979
CAS RN: 1251694-08-2
M. Wt: 366.425
InChI Key: XMABZGXWBYVJER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves an efficient one-pot method. Amidoximes react with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method yields structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide N atom .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole core with a 1,2,4-oxadiazole moiety and a pyridine ring. The cyclopropyl group adds rigidity, and the isobutyl and methyl groups contribute to its overall structure. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been observed .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned, its 1,2,4-oxadiazole ring is a well-known pharmacophore. Similar derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms, agents for treating age-related diseases, antimicrobials, and more. Additionally, 1,2,4-oxadiazoles can rearrange into other heterocycles due to their low aromaticity and the presence of a weak O–N bond .

properties

IUPAC Name

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-11(2)8-21-18(26)15-10-22-25(12(15)3)16-7-6-14(9-20-16)19-23-17(24-27-19)13-4-5-13/h6-7,9-11,13H,4-5,8H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMABZGXWBYVJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C4CC4)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-isobutyl-5-methyl-1H-pyrazole-4-carboxamide

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